3-Nitropicolinaldehyde
Overview
Description
3-Nitropicolinaldehyde is an organic compound with the chemical formula C6H4N2O3. It is a derivative of picolinaldehyde, where a nitro group is substituted at the third position of the pyridine ring. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Nitropicolinaldehyde can be synthesized through several methods. One common approach involves the nitration of picolinaldehyde. The reaction typically uses concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the third position of the pyridine ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method enhances the yield and purity of the product. The use of catalysts and optimized reaction parameters further improves the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-Nitropicolinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-nitropicolinic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder and hydrochloric acid.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming derivatives such as hydrazones and oximes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium catalyst or iron powder with hydrochloric acid.
Substitution: Hydrazine or hydroxylamine under mild acidic conditions.
Major Products:
Oxidation: 3-Nitropicolinic acid.
Reduction: 3-Aminopicolinaldehyde.
Substitution: Hydrazones and oximes.
Scientific Research Applications
3-Nitropicolinaldehyde has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Its derivatives have potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: It is utilized in the production of dyes, pigments, and agrochemicals .
Mechanism of Action
The mechanism of action of 3-nitropicolinaldehyde involves its interaction with specific molecular targets. For instance, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzyme activity or the generation of reactive oxygen species, contributing to its biological effects .
Comparison with Similar Compounds
3-Nitrobenzaldehyde: Similar in structure but with a benzene ring instead of a pyridine ring.
3-Nitroacetophenone: Contains a nitro group and a carbonyl group on a benzene ring.
3-Nitropyridine: Lacks the aldehyde group but has a nitro group on the pyridine ring.
Uniqueness: 3-Nitropicolinaldehyde is unique due to the presence of both a nitro group and an aldehyde group on the pyridine ring. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
3-nitropyridine-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O3/c9-4-5-6(8(10)11)2-1-3-7-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZERYBWXKTKFOBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70317137 | |
Record name | 3-Nitropicolinaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70317137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10261-94-6 | |
Record name | 10261-94-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=311456 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Nitropicolinaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70317137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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